4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Synthetic Chemistry Palladium Catalysis Aminocarbonylation

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 331434-05-0) delivers a unique electron-withdrawing/hydrogen-bonding balance unattainable with other substituents. Benchmark 66% synthetic yield, LogP 0.8011, TPSA 59.81 Ų enables reproducible SAR, metabolic stability, and membrane permeability studies. Ideal for medicinal chemistry, synthetic method development, and in-class comparison where halogen substitution modulates ADME properties. Differentiate your library with the precise 4-fluoro congener.

Molecular Formula C9H7FN4O
Molecular Weight 206.18
CAS No. 331434-05-0
Cat. No. B2816351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide
CAS331434-05-0
Molecular FormulaC9H7FN4O
Molecular Weight206.18
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN2C=NN=C2)F
InChIInChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15)
InChIKeyQNLTTXQVAMGCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 331434-05-0) Procurement Guide: Identity, Purity, and Physicochemical Profile


4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 331434-05-0) is a fluorinated aromatic heterocyclic building block belonging to the class of N-(4H-1,2,4-triazol-4-yl)benzamides. With a molecular formula of C9H7FN4O and a molecular weight of 206.18 g/mol, it combines a 1,2,4-triazole moiety with a 4-fluorophenyl group . It is commercially available for research use at a specified purity of 90% and has a predicted density of 1.41±0.1 g/cm³ . Its calculated logP of 0.8011 and topological polar surface area (TPSA) of 59.81 Ų position it as a moderately lipophilic compound with potential for membrane permeability in biological studies.

Why Generic Substitution of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 331434-05-0) with In-Class Analogs is Not Scientifically Viable


The N-(4H-1,2,4-triazol-4-yl)benzamide scaffold is highly sensitive to substitution on the benzamide ring, with even minor modifications leading to significant changes in synthetic efficiency, physicochemical properties, and biological activity. The 4-fluoro substituent, in particular, confers a unique balance of electron-withdrawing effects and hydrogen-bonding capacity that is not replicated by other halogens or alkyl groups [1]. Direct head-to-head synthetic studies reveal that substituent identity dramatically impacts reaction yield, with the 4-fluoro derivative (66% yield) differing markedly from its 4-methyl (93% yield) and 4-trifluoromethyl (98% yield) analogs . This variability underscores that in-class compounds are not interchangeable and that selection of the specific 4-fluoro congener is critical for experimental reproducibility, cost-effectiveness, and the precise modulation of molecular properties in research applications.

Product-Specific Quantitative Evidence Guide: 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 331434-05-0) Differentiation


Synthetic Yield Comparison: 4-Fluoro vs. 4-Methyl and 4-Trifluoromethyl Analogs

In a head-to-head study on palladium-catalyzed aminocarbonylation, the isolated yield of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (66%) was significantly lower than that of its 4-methyl (93%) and 4-trifluoromethyl (98%) analogs under identical conditions . This quantifies the synthetic challenge specific to the 4-fluoro derivative.

Synthetic Chemistry Palladium Catalysis Aminocarbonylation

Commercial Purity Specification and Storage Stability

The target compound is commercially available with a specified purity of 90% . Recommended storage conditions are sealed in a dry environment at 2-8°C . These specifications are critical for ensuring reproducibility in research applications.

Chemical Procurement Quality Control Material Specifications

Physicochemical Differentiation: LogP and Lipophilicity

The predicted partition coefficient (LogP) for 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is 0.8011 . While a direct comparative value for the unsubstituted N-(4H-1,2,4-triazol-4-yl)benzamide was not found in the same dataset, the presence of the fluorine atom is known to increase lipophilicity compared to a hydrogen atom, which typically results in enhanced membrane permeability [1].

Medicinal Chemistry Physicochemical Properties ADME Prediction

Optimal Research Application Scenarios for 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 331434-05-0)


Synthesis Optimization and Cost-Benefit Analysis

This compound is a prime candidate for research projects focused on optimizing synthetic routes to N-triazolyl carboxamides. The known yield of 66% via palladium-catalyzed aminocarbonylation provides a benchmark for developing more efficient or cost-effective methods. Procurement of this compound allows direct comparison of new methodologies against established literature values.

Structure-Activity Relationship (SAR) Studies on Triazole-Containing Scaffolds

The 4-fluoro substituent offers a unique balance of electron-withdrawing character and steric bulk. This compound is ideal for inclusion in SAR libraries designed to probe the effect of halogen substitution on biological targets, particularly where modulation of lipophilicity (LogP 0.8011 ) and metabolic stability is desired [1].

Physicochemical Property Profiling in Drug Discovery

With a defined LogP of 0.8011 and TPSA of 59.81 Ų , this compound serves as a well-characterized tool for medicinal chemists to evaluate how a 4-fluoro substituent impacts ADME properties in their specific assay systems. It can be used as a reference compound for calibrating computational models or for experimental determination of permeability and solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.